

In-Depth Technical Guide: Pharmacokinetics of Plixorafenib (FORE8394)

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Compound of Interest		
Compound Name:	RB394	
Cat. No.:	B560388	Get Quote

A Note on Nomenclature: The investigational drug plixorafenib is also referred to by its development codes FORE8394 and PLX8394. This document will primarily use the name plixorafenib, with FORE8394 used where appropriate to reflect its designation in clinical trials. The initial query for "**RB394**" did not yield specific results, and it is presumed that this may have been an internal code or a typographical error for FORE8394.

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of plixorafenib, a next-generation BRAF inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Plixorafenib is an orally available, small-molecule selective inhibitor of both class 1 (V600) and class 2 (non-V600) BRAF alterations.[1][2] A key feature of plixorafenib is its design to avoid paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a limitation observed with earlier-generation BRAF inhibitors.[1][2] The drug is currently under investigation in clinical trials for the treatment of various solid and central nervous system (CNS) tumors harboring BRAF mutations.[3][4]

Summary of Pharmacokinetic Parameters

Pharmacokinetic properties of plixorafenib have been evaluated in the Phase 1/2a clinical trial (NCT02428712).[1][2] This data was instrumental in establishing the recommended Phase 2 dose (RP2D).[1][2]



Table 1: Key Pharmacokinetic Characteristics of Plixorafenib

Parameter	Observation	Source
Dose Proportionality	Exposure increases with dose, with less than proportional increases at doses above 900 mg twice daily.	[5]
Dosing Frequency	Higher Cmax and trough levels are achieved with once-daily (QD) versus twice-daily (BID) or thrice-daily (TID) dosing.	[5]
Pharmacokinetic Booster	Co-administration with cobicistat (a pharmacokinetic enhancer) increases plixorafenib exposure by 2- to 3-fold.	[5]
Influence of Age and Weight	Pharmacokinetics are independent of patient age or weight.	[5]
Recommended Phase 2 Dose	900 mg once daily with cobicistat.	[1][2]

Note: Specific quantitative values for parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution are not yet publicly available in peer-reviewed literature but have been used to inform dose selection.

Experimental Protocols

The pharmacokinetic profile of plixorafenib has been primarily characterized through clinical trials.

Phase 1/2a Clinical Trial (NCT02428712)



This single-arm, open-label study was designed to assess the safety, tolerability, and efficacy of plixorafenib in patients with advanced solid or CNS tumors with BRAF alterations.[1][2]

- Study Design: The trial included a dose-escalation phase followed by a dose-expansion phase.[6]
- Patient Population: Patients aged 3 years and older with advanced solid or CNS tumors harboring BRAF alterations.[5]
- Dosing Regimens: Plixorafenib was administered at doses ranging from 900 mg to 3600 mg per day, with or without the pharmacokinetic enhancer cobicistat.[5]
- Pharmacokinetic Sampling: Pharmacokinetic analysis was conducted after single and repeated dosing to inform dose optimization.[5]

FORTE Phase 2 Master Protocol (NCT05503797)

This ongoing global, multi-center, single-arm, open-label Phase 2 basket study is evaluating the safety and efficacy of plixorafenib with cobicistat in patients aged 10 years and older with cancers harboring BRAF alterations.[7][8][9]

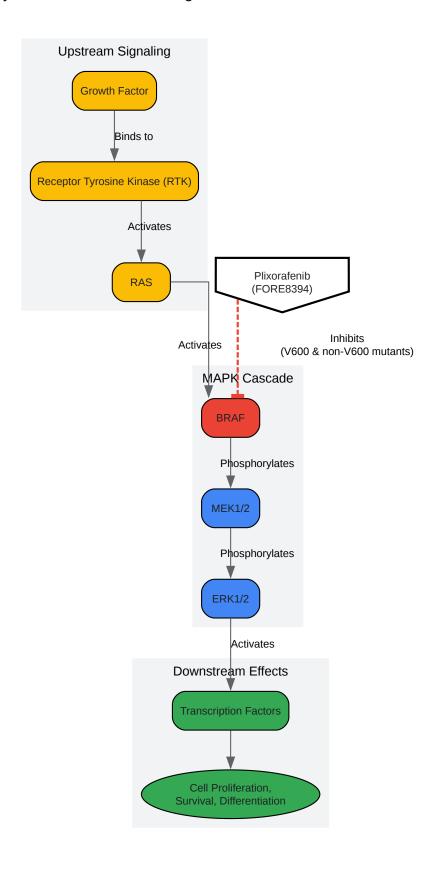
- Study Design: The master protocol includes multiple sub-protocols for different BRAF-altered tumor types.[7][8][9]
- Patient Population: Patients with recurrent primary CNS tumors with BRAF V600E mutations, or advanced solid or CNS tumors with BRAF fusions.[3]
- Dosing Regimen: Patients receive continuous dosing of plixorafenib, with some cohorts also receiving the pharmacokinetic booster cobicistat.[7][8][9]
- Pharmacokinetic Endpoints: Systemic exposure of plixorafenib is being measured by Cmax and AUC as a secondary outcome.[7]

Visualizations

Plixorafenib Mechanism of Action and the MAPK Signaling Pathway



Plixorafenib is designed to inhibit mutated BRAF without causing the paradoxical activation of the MAPK pathway that can occur with first-generation BRAF inhibitors.



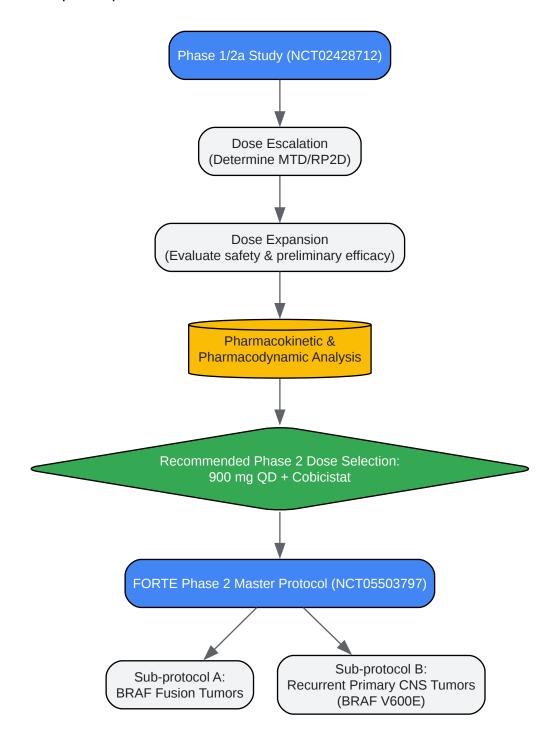


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Caption: Plixorafenib inhibits mutated BRAF, blocking the MAPK signaling cascade.

Clinical Trial Workflow for Plixorafenib

The clinical development of plixorafenib has followed a structured path from initial dose-finding to evaluation in specific patient cohorts.





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